BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Medicinal Chemistry Tetrahydroquinoline SAR Regioisomeric differentiation

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 898423-90-0) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class. Its core structure combines a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the N1 position with a 4-methoxybenzenesulfonamide group at the C7 position.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 898423-90-0
Cat. No. B2405614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
CAS898423-90-0
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N2O4S/c1-13(21)20-11-3-4-14-5-6-15(12-18(14)20)19-25(22,23)17-9-7-16(24-2)8-10-17/h5-10,12,19H,3-4,11H2,1-2H3
InChIKeyCJYWOGVNHXIUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 898423-90-0): Structural Identity and Procurement Baseline


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 898423-90-0) is a synthetic small molecule belonging to the N-sulfonamide-tetrahydroquinoline class. Its core structure combines a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the N1 position with a 4-methoxybenzenesulfonamide group at the C7 position . This scaffold is recognized in medicinal chemistry for its potential to engage nuclear receptors and DNA repair enzymes, as demonstrated by structurally related analogs in the RORγ inverse agonist [1] and OGG1 inhibitor [2] programs. The compound has been included in multiple PubChem high-throughput screening campaigns, suggesting broad biological interest, though published quantitative potency data for this exact compound remain absent from the peer-reviewed literature as of the search date.

Why Generic Substitution Risks Project Failure for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide


In the absence of published structure-activity relationship (SAR) data for this specific compound, procurement decisions must rely on chemical identity verification rather than biological performance. The tetrahydroquinoline sulfonamide class exhibits exquisite sensitivity to substitution patterns: the position of the sulfonamide (C6 vs. C7), the nature of the N1 acyl group (acetyl vs. sulfonyl vs. benzoyl), and the aryl sulfonamide substituent (4-methoxy vs. 4-nitro vs. 2,4-difluoro) have been shown in related series to profoundly alter target engagement at RORγ [1] and OGG1 [2]. Therefore, substituting a near analog—such as the C6-substituted regioisomer or the N1-benzoyl derivative—without experimental validation carries a high risk of unrecognized potency loss, selectivity shift, or altered physicochemical properties. The compound's listing in multiple orthogonal HTS campaigns further suggests a distinct interaction profile that cannot be assumed interchangeable with close structural neighbors.

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 898423-90-0)


Structural Distinction: C7 Sulfonamide Substitution Versus the C6 Regioisomer

The compound bears the 4-methoxybenzenesulfonamide moiety at the C7 position of the tetrahydroquinoline core, in contrast to the more common C6 sulfonamide substitution pattern found in analogs such as N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (CAS 946370-33-8 is the C7 benzoyl variant; the equivalent C6 4-methoxybenzenesulfonamide analog is commercially available). In published RORγ inverse agonist programs, the C7 sulfonamide regioisomer (e.g., compound XY039, a 2,4-difluorobenzenesulfonamide at C7) demonstrated potent inhibition with a crystal structure-confirmed binding mode [1]. No analogous structural biology data exist for the C6 regioisomer in this scaffold context. The C7 substitution vector may offer a distinct orientation within the RORγ ligand-binding domain, as evidenced by the co-crystal structure of compound XY039 [2]. This structural distinction, while not yet quantified in a head-to-head assay for the 4-methoxy variant, represents a key differentiation factor for researchers exploring novel chemotypes.

Medicinal Chemistry Tetrahydroquinoline SAR Regioisomeric differentiation

N1 Acetyl Group: Differentiation from N1-Sulfonyl and N1-Benzoyl Analogs

The compound carries an N1-acetyl group, distinguishing it from N1-sulfonylated analogs (e.g., N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) and N1-benzoylated analogs (e.g., N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide, CAS 946370-33-8). In published RORγt inverse agonist optimization, the N1 substituent profoundly affects metabolic stability and hepatic clearance. Sun et al. (2020) demonstrated that scaffold hopping from tertiary sulfonamides to N-sulfonamide-tetrahydroquinolines improved metabolic stability, with compound 13 showing reduced intrinsic clearance in mouse liver microsomes compared to the lead compound 1 [1]. While the N1-acetyl variant was not specifically tested in that study, the patent literature on N-sulfonylated tetrahydroquinolines (US 20140088094) extensively covers N1-sulfonyl and N1-acyl analogs as RORγ modulators, indicating distinct pharmacological profiles [2]. The N1-acetyl group offers a unique combination of hydrogen bond acceptor capability and moderate steric bulk that may provide a differentiated pharmacokinetic and pharmacodynamic signature.

Medicinal Chemistry RORγ inverse agonists N-substituent SAR

4-Methoxy Substituent on the Benzenesulfonamide: Differentiation from 4-Nitro and Unsubstituted Analogs

The 4-methoxy group on the benzenesulfonamide ring provides electron-donating character (Hammett σp = -0.27) compared to electron-withdrawing substituents such as 4-nitro (σp = +0.78) found in the analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide (commercially available). In sulfonamide-based carbonic anhydrase inhibitor programs, the aryl substituent electronic nature directly modulates zinc-binding affinity and isoform selectivity [1]. In tetrahydroquinoline sulfonamide OGG1 inhibitors, the methoxy substitution pattern on the benzene ring influences inhibitor potency; SU0268, which contains a 4-methoxybenzene moiety, exhibited more potent OGG1 inhibition than SU0383 across three DNA lesions at concentrations from 0.05 to 10 μmol/L [2]. While SU0268 is a structurally distinct tetrahydroquinoline (differing in the N1 substituent), the presence of the 4-methoxybenzenesulfonamide group correlates with enhanced OGG1 inhibitory activity in that series, suggesting the 4-methoxy group may confer advantageous binding interactions.

Medicinal Chemistry Sulfonamide SAR Electronic effects

Recommended Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (CAS 898423-90-0)


Structure-Based Drug Design for RORγ Nuclear Receptor Targeting

The C7 sulfonamide substitution pattern of this compound aligns with the binding mode validated by the RORγ LBD co-crystal structure with compound XY039 (PDB 7XQE) [1]. Researchers engaged in RORγ inverse agonist optimization may employ this compound as a scaffold for further derivatization, leveraging the crystallographically confirmed binding pose of the C7 sulfonamide vector. The N1-acetyl group provides a differentiated starting point for SAR exploration compared to the extensively patented N1-sulfonyl series [2].

DNA Repair Enzyme Inhibitor Screening and Profiling

Given that the 4-methoxybenzenesulfonamide moiety in the tetrahydroquinoline context is associated with OGG1 inhibition (as demonstrated by SU0268) [1], this compound may serve as a probe for DNA glycosylase inhibition studies. Its inclusion in multiple PubChem HTS campaigns, including assays targeting diverse protein classes, suggests broad screening potential [2].

Medicinal Chemistry SAR Exploration of Tetrahydroquinoline Sulfonamides

The compound occupies a distinct position in the SAR matrix defined by three key variables: N1 substitution (acetyl), sulfonamide position (C7), and aryl substituent (4-methoxy). This unique combination makes it valuable for systematic SAR studies aiming to decouple the contributions of each structural feature to target binding, selectivity, and ADME properties [1][2].

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.